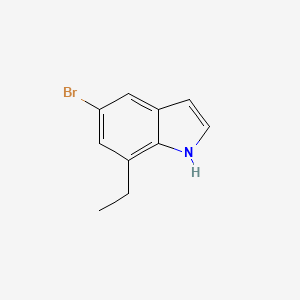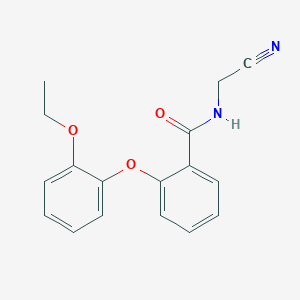
5-bromo-7-ethyl-1H-indole
Descripción general
Descripción
5-bromo-7-ethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, often involves the use of a straightforward synthetic approach . For example, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields .Molecular Structure Analysis
The molecular formula of this compound is C10H10BrN . The average mass is 196.044 Da and the monoisotopic mass is 194.968353 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various steps. For instance, one method involves reacting the compound with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 196.044 . It is a derivative of indole, which is physically crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Indoles, including 5-bromo derivatives, are pivotal in the synthesis and functionalization of a wide array of biologically active compounds. Palladium-catalyzed reactions have emerged as a versatile method for modifying indole nuclei, enabling the efficient synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).
Crystal Structure Analysis
The crystal structure of indole derivatives, such as (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, reveals intricate hydrogen bond interactions and C–H⋅⋅⋅π interactions. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug design (Geetha et al., 2017).
Antidiabetic Potential
New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promising antidiabetic properties. These compounds, synthesized from indolyl butanoic acid and various amines, exhibit significant inhibition of the α-glucosidase enzyme, suggesting potential applications in diabetes treatment (Nazir et al., 2018).
Antimicrobial and Antifungal Activities
Certain bromoindole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable for developing new antibiotics and antifungal agents. These properties are particularly relevant in the pharmaceutical industry, where there is a continuous need for new compounds to combat resistant strains of bacteria and fungi (Ashok et al., 2015).
Photoaffinity Labeling
Photoreactive (3-trifluoromethyl)diazirinyl indole derivatives have been synthesized for use in biological functional analysis. These compounds can act as diazirine-based photoaffinity labels, offering tools for studying protein interactions and mechanisms of action within biological systems (Murai et al., 2012).
Safety and Hazards
The safety data sheet for 5-bromo-7-ethyl-1H-indole indicates that it is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Direcciones Futuras
Indole derivatives, including 5-bromo-7-ethyl-1H-indole, have shown potential in various areas of research. They have been found to exhibit various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on exploring these properties further and developing new synthesis methods.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5-bromo-7-ethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the diverse biological activities of indole derivatives .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can induce a variety of molecular and cellular changes .
Propiedades
IUPAC Name |
5-bromo-7-ethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJDMAUWJKZIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)
![N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2690500.png)

![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)
![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)
![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)
![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![2-[(2-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2690513.png)
![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)
![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)
![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)
